5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride
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Overview
Description
5,5-Dimethylbicyclo[211]hexane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[211]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethylbicyclo[21
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclic core, resulting in different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Oxidized Derivatives: Formed from oxidation reactions
Reduced Derivatives: Formed from reduction reactions
Scientific Research Applications
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with unique properties
Mechanism of Action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in specific interactions with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical reactions and derivatizations. This makes it a versatile compound in synthetic organic chemistry.
Properties
CAS No. |
79635-05-5 |
---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3 |
InChI Key |
KSQJBCVEXDDFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C2)C(=O)Cl)C |
Origin of Product |
United States |
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